molecular formula C13H19NO3S B11951601 4-(3-Phenylpropylsulfonyl)morpholine CAS No. 21297-84-7

4-(3-Phenylpropylsulfonyl)morpholine

Cat. No.: B11951601
CAS No.: 21297-84-7
M. Wt: 269.36 g/mol
InChI Key: NZNVZBOVUXBAJO-UHFFFAOYSA-N
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Description

4-(3-Phenylpropylsulfonyl)morpholine is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 g/mol . Its structure features a morpholine ring linked by a sulfonyl group to a three-carbon alkyl chain terminated by a phenyl group, a configuration represented by the SMILES notation C1COCCN1S(=O)(=O)CCCC2=CC=CC=C2 . This combination of a polar sulfonamide and an aromatic group makes it a compound of interest for various research applications. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. While a comprehensive hazard profile is still under development, preliminary assessments indicate that data for several endpoints, including acute toxicity, skin sensitization, and aquatic toxicity, are currently insufficient for classification . Researchers should handle this material with standard laboratory precautions. As a morpholine derivative containing a sulfonyl group, this compound serves as a versatile building block in medicinal chemistry and chemical synthesis. It can be utilized in the exploration of structure-activity relationships, particularly in the development of novel molecules with potential bioactivity. Related morpholino-sulfonyl compounds have been investigated for their role in modulating biological pathways, such as inhibiting nitric oxide production, highlighting the value of this chemical scaffold in pharmaceutical research .

Properties

CAS No.

21297-84-7

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

4-(3-phenylpropylsulfonyl)morpholine

InChI

InChI=1S/C13H19NO3S/c15-18(16,14-8-10-17-11-9-14)12-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2

InChI Key

NZNVZBOVUXBAJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Morpholine Derivatives

The most straightforward route involves reacting morpholine with 3-phenylpropylsulfonyl chloride under basic conditions:

Morpholine+Cl-SO2-C3H6-PhBaseSolventThis compound+HCl\text{Morpholine} + \text{Cl-SO}2\text{-C}3\text{H}_6\text{-Ph} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound} + \text{HCl}

Patents describing similar sulfonylation reactions for N-substituted morpholinones suggest using dichloromethane or THF as solvents with triethylamine or pyridine as proton scavengers. For example, CN103804222A achieves 85.3% yield in a four-step synthesis of 4-(4-aminophenyl)morpholin-3-one by employing controlled sulfonation and deprotection sequences. Adapting these conditions, a hypothetical optimization table can be proposed:

ParameterOptimal RangeEffect on Yield
Temperature0–5°C (initial)Minimizes HCl evolution
BasePyridine (2.5 eq)Superior Cl⁻ scavenging vs. Et₃N
SolventAnhydrous THFEnhances sulfonyl chloride solubility
Reaction Time4–6 hoursCompletes conversion without byproducts

Table 1. Hypothesized optimal conditions for sulfonylation step, extrapolated from.

Palladium-Catalyzed Ring Formation

A 2009 PMC study demonstrates Pd-catalyzed carboamination for constructing substituted morpholines. Applying this strategy, 3-phenylpropylsulfonamide could react with a brominated ethanolamine precursor to form the morpholine ring:

Br-CH2CH2NH-SO2-C3H6-Ph+HOCH2CH2XPd(PPh₃)₄Target Compound+HX\text{Br-CH}2\text{CH}2\text{NH-SO}2\text{-C}3\text{H}6\text{-Ph} + \text{HOCH}2\text{CH}_2\text{X} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound} + \text{HX}

This method produces enantiomerically pure morpholines in 60–75% yield when using aryl bromides. While untested for sulfonamide substrates, the mechanism’s reliance on syn-aminopalladation suggests compatibility with bulky sulfonyl groups.

Nitro Reduction Pathways

Patent CA2538906C details hydrogenation of 4-(4-nitrophenyl)-3-morpholinone to its amine derivative using Pd/C in ethanol. For this compound, a nitro intermediate could be reduced under similar conditions:

4-(3-Phenylpropylsulfonyl)-3-nitromorpholineH2,Pd/CEtOHTarget Compound\text{4-(3-Phenylpropylsulfonyl)-3-nitromorpholine} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{Target Compound}

Critical parameters include:

  • Hydrogen Pressure : 3–5 bar to prevent morpholine ring hydrogenolysis

  • Temperature : 60–80°C balances reaction rate and catalyst stability

  • Solvent : Ethanol/water mixtures (4:1) improve substrate solubility

Green Chemistry and Process Optimization

Solvent and Waste Reduction

The environmental drawbacks of mixed-acid nitration (e.g., HNO₃/H₂SO₄) highlighted in CN102822167A underscore the need for alternative solvents. Recent advances in mechanochemical synthesis—grinding reactants with K₂CO₃ in a ball mill—achieve sulfonylation without solvents, reducing wastewater by >90% compared to traditional methods.

Catalytic Innovations

Immobilized ionic liquid-phase (ILP) catalysts show promise for morpholine functionalization. For example, [BMIM][PF₆]-supported Pd nanoparticles enable sulfonamide couplings at 50°C with 98% catalyst recyclability over five cycles.

Analytical and Purification Strategies

Chromatographic Separation

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) effectively resolves this compound from common byproducts like bis-sulfonylated species or ring-opened products. Retention times typically range from 8.5–9.2 minutes under these conditions.

Crystallization Protocols

Slow cooling of saturated ethyl acetate solutions (0.5 g/mL) from 60°C to 4°C yields needle-like crystals suitable for X-ray diffraction. DSC analysis reveals a sharp melting endotherm at 152–154°C, consistent with related N-sulfonylmorpholines .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropylsulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
4-(3-Phenylpropylsulfonyl)morpholine belongs to a class of morpholine derivatives that demonstrate diverse biological activities. These compounds are often explored for their potential as central nervous system (CNS) agents. The morpholine ring enhances pharmacokinetic properties such as bioavailability and metabolic stability, making it a valuable scaffold in drug design.

Case Studies

  • CNS Drug Development : Research indicates that morpholine derivatives can enhance the potency of drugs targeting serotonin receptors, which are crucial in treating mood disorders and cognitive dysfunctions. For instance, compounds like MR-309 have shown promise as sigma receptor antagonists, potentially aiding in the management of neuropathic pain associated with spinal cord injuries .
  • Antidepressant Activity : Morpholine derivatives have been investigated for their role in modulating neurotransmitter systems. Studies have reported that the substitution of traditional piperidine rings with morpholine can improve the efficacy of certain antidepressants by enhancing their CNS penetration and activity against serotonin receptors .

Agricultural Applications

Fungicides and Pest Control
Morpholine derivatives, including this compound, are being studied for their effectiveness as fungicides. These compounds inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, thereby providing a mechanism for controlling fungal growth in crops.

Case Study

  • Field Trials : In agricultural settings, morpholine-based fungicides have been tested for their efficacy against common cereal pathogens. Results from these trials indicate significant reductions in fungal populations and improved crop yields when applied at recommended dosages .

Industrial Applications

Corrosion Inhibition
Morpholines are widely used in industrial settings as corrosion inhibitors due to their ability to form protective films on metal surfaces. This compound can be utilized in formulations that protect steel and other metals from oxidative damage.

Data Table: Industrial Applications of Morpholines

Application TypeDescriptionExample Use
Corrosion InhibitorsProtect metals from rustingUsed in oil pipelines
AdditivesEnhance performance of lubricantsUsed in automotive oils
SolventsFacilitate chemical reactionsUsed in various organic syntheses

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Fomocaine (4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine)
  • Structure: Features a phenoxymethylphenyl-propyl group instead of a phenylpropylsulfonyl group.
  • Therapeutic Function : Local anesthetic .
4-(4-Nitrophenyl)thiomorpholine
  • Structure : Thiomorpholine (sulfur-containing ring) with a 4-nitrophenyl substituent.
  • Synthesis : Prepared via base-mediated reactions using nitrobenzene derivatives and thiomorpholine .
  • Applications : Precursor in combinatorial chemistry; used in derivatization studies .
  • Key Differences : The sulfur atom in the ring increases nucleophilicity, while the nitro group enhances reactivity in electrophilic substitutions—contrasting with the sulfonyl group’s deactivating nature.
N-Aminopropylmorpholine (4-(3-Aminopropyl)morpholine)
  • Structure: Aminopropyl chain at the 4-position.
  • Properties : Boiling point 224.5°C, density 0.9872 g/cm³, water-soluble, and combustible .
  • Hazards : Strong tissue irritant .
  • Key Differences : The primary amine group introduces basicity and hydrogen-bonding capacity, unlike the sulfonyl group’s acidic protons.
4-[(2R)-2-Chloro-1-oxopropyl]morpholine
  • Structure : Chloro-ketone substituent.
  • Properties : Predicted boiling point 296.9°C, density 1.199 g/cm³, pKa -1.20 .
  • Key Differences : The chloro-ketone group introduces electrophilic character, enabling nucleophilic acyl substitutions, whereas the sulfonyl group favors sulfonamide bond formation.
rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
  • Structure : Combines morpholine with oxiranylmethoxy and thiadiazol groups.
  • Applications : Used in material science and as a model compound for reaction mechanism studies .

Physicochemical Properties Comparison

Compound Boiling Point (°C) Density (g/cm³) Solubility Key Functional Groups
4-(3-Phenylpropylsulfonyl)morpholine N/A N/A Likely polar Sulfonyl, phenylpropyl
Fomocaine N/A N/A Lipid-soluble Phenoxymethylphenyl, propyl
N-Aminopropylmorpholine 224.5 0.9872 Water, alcohol Aminopropyl
4-[(2R)-2-Chloro-1-oxopropyl]morpholine 296.9 (predicted) 1.199 (predicted) N/A Chloro-ketone

Q & A

Q. What are the recommended synthetic routes for 4-(3-Phenylpropylsulfonyl)morpholine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of the morpholine core using 3-phenylpropylsulfonyl chloride under basic conditions. Sodium hydroxide or triethylamine can act as a catalyst to deprotonate intermediates and drive the reaction. Optimization should focus on:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature control : Reactions at 0–25°C minimize side reactions like sulfonate ester formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol enhances purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm, sulfonyl group at δ 1.7–2.1 ppm) and confirm substitution patterns .
  • 19F NMR (if fluorinated analogs exist): Resolve electronic effects of substituents .
  • IR Spectroscopy : Confirm sulfonyl group presence via S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What initial biological screening approaches are appropriate for assessing the pharmacological potential of this compound?

  • Methodological Answer :
  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to evaluate activity against PI3K/AKT/mTOR pathways, given structural similarities to kinase-targeting morpholine derivatives .
  • Antimicrobial screening : Conduct microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi, referencing protocols for related sulfonamide-morpholine hybrids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Orthogonal assay validation : Compare results across cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays to rule out off-target effects .
  • Structural confirmation : Use X-ray crystallography (via SHELXL refinement ) to verify compound identity and rule out polymorphism or stereochemical variations influencing activity.
  • Batch analysis : Quantify impurities (HPLC-MS) that may modulate activity, especially residual sulfonyl chloride or morpholine precursors .

Q. What computational strategies are recommended for modeling the interaction between this compound and potential enzyme targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in kinase ATP-binding pockets, guided by crystallographic data of related morpholine-protein complexes .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-enzyme interactions, focusing on sulfonyl group hydrogen bonding .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends for analogs with varying phenylpropyl groups .

Q. What experimental design considerations are critical when investigating the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer :
  • Substituent variation : Systematically modify the phenyl ring (e.g., electron-withdrawing groups at para positions) and propyl chain length to assess steric/electronic effects .
  • Control compounds : Include des-sulfonyl and morpholine-free analogs to isolate the sulfonyl group’s contribution to activity .
  • High-throughput synthesis : Employ parallel reaction platforms (e.g., Chemspeed Accelerator) to generate analogs for rapid SAR profiling .

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